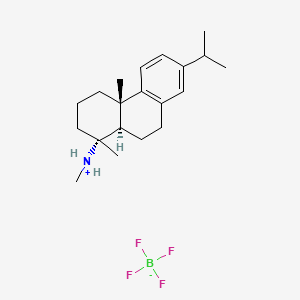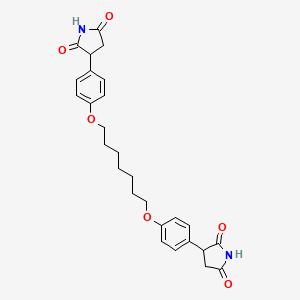
2,2'-((Heptamethylenedioxy)di-p-phenylene)disuccinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((Heptamethylenedioxy)di-p-phenylene)disuccinimide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imide groups. This compound is known for its stability and versatility in various chemical reactions, making it a valuable subject of study in organic chemistry and materials science .
Métodos De Preparación
The synthesis of 2,2’-((Heptamethylenedioxy)di-p-phenylene)disuccinimide typically involves the reaction of heptamethylenedioxy di-p-phenylene with succinic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the imide groups. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
2,2’-((Heptamethylenedioxy)di-p-phenylene)disuccinimide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Aplicaciones Científicas De Investigación
2,2’-((Heptamethylenedioxy)di-p-phenylene)disuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s stability and reactivity make it useful in the development of biochemical assays and probes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings
Mecanismo De Acción
The mechanism by which 2,2’-((Heptamethylenedioxy)di-p-phenylene)disuccinimide exerts its effects involves its ability to interact with various molecular targets. The compound’s aromatic rings and imide groups allow it to form stable complexes with metal ions and other organic molecules. This interaction can influence the activity of enzymes and other proteins, leading to changes in cellular processes and pathways .
Comparación Con Compuestos Similares
2,2’-((Heptamethylenedioxy)di-p-phenylene)disuccinimide can be compared with other similar compounds, such as:
2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide: This compound has a similar structure but with a shorter aliphatic chain, which may affect its reactivity and stability.
2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide: With a longer aliphatic chain, this compound may exhibit different physical properties and solubility.
2,2’-((Pentamethylenedioxy)di-p-phenylene)disuccinimide: This variant has a shorter chain, potentially leading to differences in its chemical behavior and applications
Propiedades
Número CAS |
87367-95-1 |
|---|---|
Fórmula molecular |
C27H30N2O6 |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
3-[4-[7-[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]heptoxy]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H30N2O6/c30-24-16-22(26(32)28-24)18-6-10-20(11-7-18)34-14-4-2-1-3-5-15-35-21-12-8-19(9-13-21)23-17-25(31)29-27(23)33/h6-13,22-23H,1-5,14-17H2,(H,28,30,32)(H,29,31,33) |
Clave InChI |
CWUSQJVETOQIJN-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)NC1=O)C2=CC=C(C=C2)OCCCCCCCOC3=CC=C(C=C3)C4CC(=O)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


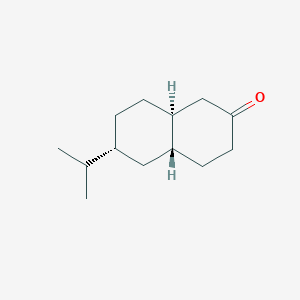

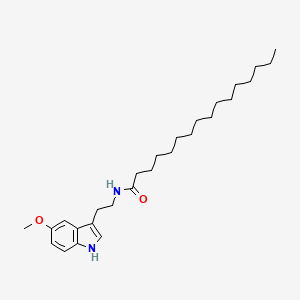
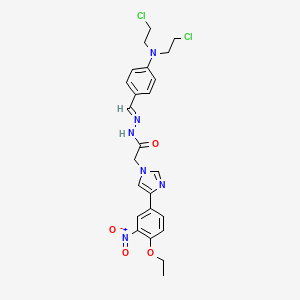
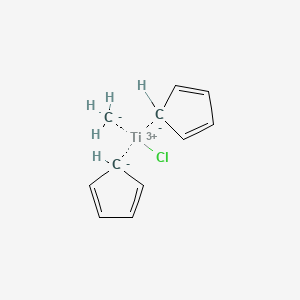
![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)
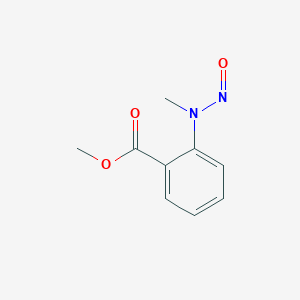
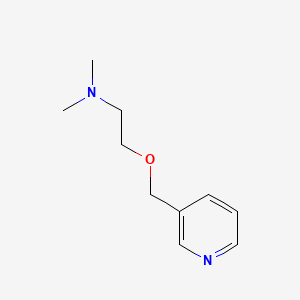

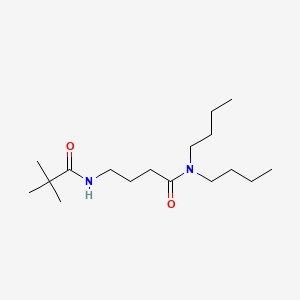
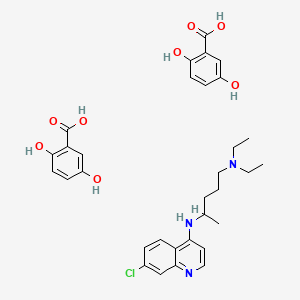
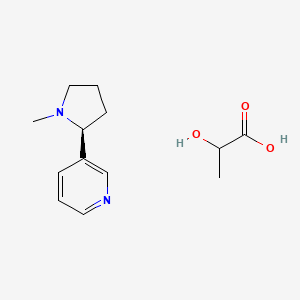
![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)
